molecular formula C13H6Br2O B2796121 3,6-Dibromo-9h-fluoren-9-one CAS No. 216312-73-1

3,6-Dibromo-9h-fluoren-9-one

Cat. No.: B2796121
CAS No.: 216312-73-1
M. Wt: 337.998
InChI Key: XXZOHYHKWDLSFS-UHFFFAOYSA-N
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Description

3,6-Dibromo-fluoren-9-one is a chemical compound with the molecular formula C13H6Br2O . It has a molecular weight of 338 and is a solid substance . It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives, which serve as potential fluorescent probes for neuroblastoma cell staining .


Synthesis Analysis

3,6-Dibromo-9H-fluoren-9-one can be synthesized by the condensation of elemental bromine and 9,10-dihydroanthracene . The reaction proceeds in the presence of palladium at elevated temperatures . Another synthesis method involves the conversion of 3,6-Dibromo-phenanthrenequinone .


Molecular Structure Analysis

The linear formula of 3,6-Dibromo-fluoren-9-one is C13H6Br2O . The average mass is 337.994 Da and the monoisotopic mass is 335.878540 Da .


Physical and Chemical Properties Analysis

3,6-Dibromo-fluoren-9-one is a solid substance . It has a molecular weight of 338 and a molecular formula of C13H6Br2O . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Characterization in Copolymers

  • Blue-Light-Emitting Copolymers : The synthesis and characterization of blue-light-emitting alternating copolymers, involving 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole, indicate high glass transition temperatures and unique photophysical properties. These copolymers exhibit blue-shifted absorption and photoluminescence peaks relative to the poly(9,9-dihexylfluorene) homopolymer (Wong et al., 2005).

Material Synthesis

  • Synthesis of Diaminofluoren-9-ones : Research into the synthesis of fluoren-9-ones with 3,6-bis(tertiary amino) functionality demonstrates a method for introducing amino groups to 3,6-dichlorofluoren-9-one, derived from 4-chloroanthranilic acid. This synthesis contributes to the development of novel fluorene derivatives (Guinot et al., 1997).

Chemical Synthesis Processes

  • Novel Synthesis via Aryl to Imidoyl Palladium Migration : A new synthesis process for fluoren-9-one and xanthen-9-one derivatives involves aryl to imidoyl palladium migration, followed by intramolecular arylation. This method suggests a dual mechanism involving both palladium migration and a C-H activation process (Zhao et al., 2007).

Polymer Synthesis and Properties

  • Polyfluorene Copolymers : Poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl) copolymers exhibit distinct blue emissions and near-UV absorptions, providing insights into the creation of polymers with specific optical properties. The study aids in understanding the influence of monomer composition on the spectral properties of polymers (Fomina et al., 2009).

Applications in Organic Electronics

  • Fluorenone-Based Thermally Activated Delayed Fluorescence Materials : Research into fluorenone-based materials for orange-red emission in organic light-emitting diodes (OLEDs) explores novel emitters based on 3,6-dibromo-fluoren-9-one derivatives. These materials demonstrate potential for improved efficiency in OLEDs due to their distinct molecular orbitals and thermal activation properties (Yu et al., 2019).

Safety and Hazards

3,6-Dibromo-fluoren-9-one is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

Fluorinated fluorenones, such as 3,6-Dibromo-fluoren-9-one, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons . This suggests potential future directions in the development of these types of compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Dibromo-fluoren-9-one are not fully understood yet. It is known that this compound can interact with various biomolecules in the cell. For instance, it has been used to prepare diphenylamine-fluorenone derivatives , suggesting that it may interact with proteins or enzymes involved in these reactions

Cellular Effects

Given its use in preparing fluorescent probes for neuroblastoma cell staining , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

3,6-dibromofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOHYHKWDLSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216312-73-1
Record name 3,6-Dibromo-9H-fluoren-9-one216312-73-1
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